4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
CAS No.: 2375273-71-3
Cat. No.: VC7205898
Molecular Formula: C5H7ClN2O3
Molecular Weight: 178.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375273-71-3 |
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Molecular Formula | C5H7ClN2O3 |
Molecular Weight | 178.57 |
IUPAC Name | 4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H |
Standard InChI Key | DROJVFFUSKMHSD-UHFFFAOYSA-N |
SMILES | COC1=C(NN=C1)C(=O)O.Cl |
Introduction
Synthetic Methodologies
Route Design and Precursor Selection
The synthesis of 4-methoxy-1H-pyrazole-5-carboxylic acid hydrochloride may follow strategies analogous to those reported for related pyrazolecarboxylates. A plausible pathway involves:
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, Huang et al. synthesized 1H-pyrazole-5-carboxylic acid derivatives via condensation of methylhydrazine with diethyl oxalate intermediates .
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Methoxy introduction: Electrophilic substitution or nucleophilic displacement at the 4-position using methoxy-containing reagents. The patent CN105646355A demonstrates methoxy group incorporation via alkylation with iodomethane under basic conditions .
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Carboxylic acid functionalization: Hydrolysis of ester intermediates, as seen in the conversion of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to its carboxylic acid form using NaOH .
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Hydrochloride salt formation: Treatment with HCl gas or aqueous HCl to precipitate the salt.
Optimization Challenges
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Regioselectivity: Controlling the position of methoxy substitution requires careful selection of protecting groups. The use of directing groups, as reported in angiotensin II antagonist syntheses , may improve regiocontrol.
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Yield limitations: Multi-step syntheses of pyrazole derivatives often suffer from moderate yields (30–50%) due to side reactions during cyclization .
Physicochemical Properties
Spectral Characterization
While experimental data for the title compound are absent, inferences from analogs suggest:
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¹H NMR: A singlet for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and a broad peak for the carboxylic acid proton (δ ~12–13 ppm) .
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IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy) .
Solubility and Stability
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Solubility: High solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to ionic dissociation. Limited solubility in nonpolar solvents .
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Thermal stability: Decomposition expected above 200°C, consistent with pyrazolecarboxylic acid salts .
Table 1: Hypothesized Physicochemical Properties
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